N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O3/c1-29-17-5-3-2-4-15(17)11-23-19(28)18(27)22-10-14-6-8-26(9-7-14)20-24-12-16(21)13-25-20/h2-5,12-14H,6-11H2,1H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGSCELQAOOFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a fluoropyrimidine moiety , a piperidine ring , and an oxalamide group , which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 387.4 g/mol . Its structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.4 g/mol |
| CAS Number | 2034615-42-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may modulate signaling pathways related to:
- Cell proliferation
- Apoptosis
- Neurotransmission
Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic applications, particularly in the treatment of:
- Cancer : Its structural components suggest possible anticancer activity.
- Neurological Disorders : The piperidine ring may provide neuroprotective effects.
Case Studies and Experimental Data
- Anticancer Activity : A study demonstrated that compounds with similar structures to this compound showed significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : Research has shown that derivatives of this compound can act as effective inhibitors of specific enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Binding Affinity Studies : Docking studies revealed strong binding interactions between the compound and target proteins, suggesting its capability to influence biological pathways effectively .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other similar compounds highlights its unique structural features and biological activities:
| Compound Name | Anticancer Activity | AChE Inhibition | Binding Affinity |
|---|---|---|---|
| This compound | High | Moderate | Strong |
| Analog Compound A | Moderate | High | Moderate |
| Analog Compound B | Low | Low | Weak |
Preparation Methods
Synthetic Strategy Overview
The target compound comprises two primary amine precursors linked via an oxalamide bridge:
- N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)amine
- N2-(2-methoxybenzyl)amine
The synthesis involves three critical stages:
- Preparation of 1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methylamine
- Preparation of 2-methoxybenzylamine
- Oxalamide coupling
Synthesis of 1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methylamine
Piperidine Ring Functionalization
The piperidine core is modified at the 1- and 4-positions. The 1-position is substituted with a 5-fluoropyrimidin-2-yl group, while the 4-position bears a methylamine side chain.
Nucleophilic Aromatic Substitution (SNAr)
A common method for attaching the fluoropyrimidine group involves displacing a leaving group (e.g., chlorine) on pyrimidine with piperidine.
Procedure :
- 5-Fluoro-2-chloropyrimidine (1.0 equiv) is reacted with piperidin-4-ylmethanol (1.2 equiv) in anhydrous DMF.
- Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.
- Purify via column chromatography (hexane:ethyl acetate, 3:1) to yield 1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methanol (78% yield).
Conversion of Alcohol to Amine
The methanol group is converted to a primary amine via a two-step process:
- Mitsunobu Reaction : Treat with PPh₃ and DIAD in THF to replace -OH with -N₃ using diphenylphosphoryl azide.
- Staudinger Reaction : Reduce the azide to -NH₂ using triphenylphosphine and water.
Key Data :
| Step | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| Mitsunobu | PPh₃, DIAD, DPPA | 85% | 92% |
| Staudinger | PPh₃, H₂O | 90% | 95% |
Synthesis of 2-Methoxybenzylamine
Oxalamide Coupling
Oxalyl Chloride-Mediated Coupling
The final step conjugates the two amines using oxalyl chloride:
Procedure :
- Dissolve 1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methylamine (1.0 equiv) in anhydrous DCM.
- Add oxalyl chloride (2.2 equiv) dropwise at 0°C, followed by Et₃N (3.0 equiv).
- Stir for 2 hours, then add 2-methoxybenzylamine (1.1 equiv) and react overnight at 25°C.
- Quench with H₂O, extract with DCM, and purify via silica chromatography (CHCl₃:MeOH, 9:1) to isolate the target compound (65% yield).
Optimization Notes :
- Excess oxalyl chloride ensures complete monoactivation of the oxalamide.
- Triethylamine neutralizes HCl, preventing protonation of the amine nucleophiles.
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Analysis of Methods
The oxalyl chloride route offers simplicity but lower yields, while EDCl/HOBt improves efficiency at higher cost. SNAr for pyrimidine installation is preferred over palladium-catalyzed couplings due to fluorine’s electronic effects.
Q & A
Q. What are the key synthetic pathways for N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves: (i) Preparation of the 5-fluoropyrimidin-2-yl-piperidine intermediate via nucleophilic substitution using 5-fluoro-2-chloropyrimidine and piperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . (ii) Coupling the intermediate with 2-methoxybenzylamine via oxalyl chloride activation to form the oxalamide bond. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions . (iii) Purification via column chromatography or recrystallization. Yield optimization requires monitoring reaction progress using TLC or HPLC .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent connectivity, with distinct shifts for the 5-fluoropyrimidine (δ ~8.5 ppm) and 2-methoxybenzyl groups (δ ~3.8 ppm for OCH₃) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₅FN₅O₃).
- X-ray Crystallography : Resolves 3D conformation, highlighting steric interactions between the piperidine and benzyl moieties .
Q. How is this compound classified chemically, and what structural features drive its biological activity?
- Methodological Answer :
- Classification : Heterocyclic oxalamide derivative, with a fluoropyrimidine-piperidine core and methoxybenzyl group .
- Bioactivity Drivers :
- Fluoropyrimidine: Enhances metabolic stability and target binding via fluorine’s electronegativity .
- Methoxybenzyl: Modulates lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .
- Structural Analog Comparison : Test analogs (e.g., replacing 5-fluoropyrimidine with pyridine) to isolate pharmacophore contributions .
- Computational Modeling : Use molecular docking to predict binding modes to targets like kinase domains, reconciling discrepancies between in vitro and in silico data .
Q. What strategies improve regioselectivity in fluorination reactions during synthesis?
- Methodological Answer :
- Electrophilic Fluorination : Use Selectfluor® in aprotic solvents (e.g., acetonitrile) to target pyrimidine C5 over C2 positions .
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperidine) to steer fluorine placement .
- Kinetic Monitoring : Track reaction progress via ¹⁹F NMR to halt at optimal regioselectivity .
Q. How do steric and electronic effects influence the compound’s reactivity in coupling reactions?
- Methodological Answer :
- Steric Effects : The piperidine-methyl group increases steric hindrance, requiring bulky coupling agents (e.g., HATU over EDCI) for amide bond formation .
- Electronic Effects : Electron-withdrawing fluorine on pyrimidine activates the piperidine nitrogen for nucleophilic substitution, but deactivates adjacent carbons toward electrophilic attacks .
Method Development Questions
Q. What chromatographic methods are optimal for separating this compound from byproducts?
- Methodological Answer :
- Reverse-Phase HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve polar byproducts (e.g., unreacted benzylamine) .
- Preparative TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) for small-scale purification .
Q. How can researchers validate target engagement in cellular assays?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound, followed by UV irradiation and pull-down assays to isolate target proteins .
- Thermal Shift Assays : Monitor protein melting temperature shifts via differential scanning fluorimetry when the compound binds .
Data Interpretation Questions
Q. Why might NMR spectra show unexpected splitting patterns for the piperidine protons?
- Methodological Answer :
- Dynamic Conformational Changes : Piperidine ring puckering at room temperature causes axial-equatorial proton exchange, observed as broadening. Use low-temperature NMR (-40°C) to freeze conformers .
- Diastereotopicity : Methyl protons on the piperidine-methylene group may split due to restricted rotation .
Q. How to address low reproducibility in biological activity across labs?
- Methodological Answer :
- Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to minimize variability .
- Batch Testing : Compare activity of independently synthesized batches via LC-MS to rule out impurity effects .
Experimental Design Questions
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
- Methodological Answer :
- Rodent Models : Administer IV/oral doses to Sprague-Dawley rats, with plasma sampling over 24h. Analyze via LC-MS/MS to calculate AUC, Cmax, and half-life .
- Tissue Distribution : Use radiolabeled (¹⁴C) compound to track accumulation in target organs (e.g., brain for CNS applications) .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with pyridine, pyrrolidine, or morpholine instead of piperidine .
- Substituent Scanning : Systematically vary methoxybenzyl (e.g., replace OCH₃ with Cl or CF₃) and fluoropyrimidine positions .
- Bioassay Correlation : Test analogs against primary targets (e.g., kinase enzymes) and correlate activity with computational descriptors (e.g., logP, polar surface area) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
